
N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based analog that has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of derivatives of N-(4-(furan-2-yl)thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide lies in their antimicrobial properties. For instance, the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, with some of these derivatives showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, the synthesis and antimicrobial evaluation of various pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety have also demonstrated moderate antimicrobial effectiveness (Darwish, Kheder, & Farag, 2010).
Antioxidative Activity
Derivatives of this compound have been explored for their antioxidative activity. A study analyzing heterocyclic compounds substituted with various functional groups found in Maillard reaction products discovered that pyrroles exhibited significant antioxidative activity, inhibiting hexanal oxidation by almost 100% at certain concentrations over extended periods (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Material Applications
These compounds have found applications in the materials science field as well. For example, the incorporation of furans, thiophenes, and thiazoles into alkylidenecyclopropanes catalyzed by palladium has been investigated, yielding products useful in various material synthesis applications (Nakamura, Siriwardana, Saito, & Yamamoto, 2002). Furthermore, the study on thieno[3,2-b]pyrrole-benzothiadiazole banana-shaped small molecules for organic field-effect transistors highlights the potential of these compounds in electronic device fabrication (Bulumulla, Gunawardhana, Kularatne, Hill, McCandless, Biewer, & Stefan, 2018).
Propriétés
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(6-3-9-18-7-1-2-8-18)17-15-16-12(11-21-15)13-5-4-10-20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQCBXXSWGBHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
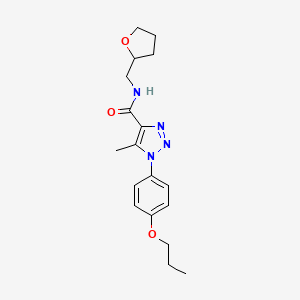

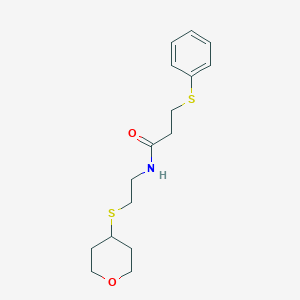
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)
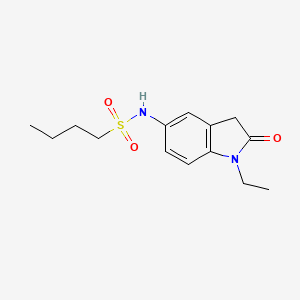

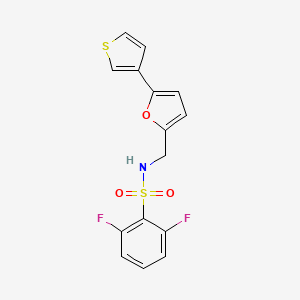
![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
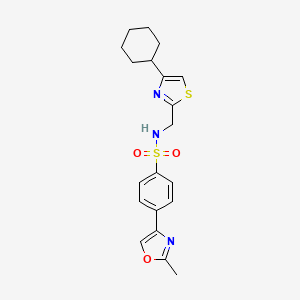
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2968088.png)
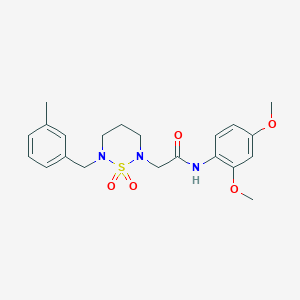
![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

